5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
Overview
Description
The compound “5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Scientific Research Applications
Chemical Synthesis and Structural Studies
One area of research involves the chemical synthesis and structural analysis of compounds derived from or related to 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid. For instance, the acid-induced atypical spontaneous conversion of certain amino-dioxooctahydro derivatives into bicyclic lactams under acid conditions used to remove Boc/tBu protecting groups reveals interesting pathways for creating constrained non-peptide mimetics (Sheng et al., 2015). Similarly, the facile synthesis of deaza-analogues of the bisindole marine alkaloid topsentin demonstrates the compound's versatility in generating structurally complex molecules with potential bioactivity (Carbone et al., 2013).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound serve as key intermediates in the synthesis of novel compounds with potential therapeutic applications. For example, key intermediates for NMDA receptor antagonists were characterized, revealing insights into their molecular complexity and potential for pharmacophoric modifications (Bombieri et al., 2005). Another study focused on the structural studies and NMDA activity of enantiopure dihydroisoxazole derivatives, emphasizing the importance of molecular geometry and intermolecular interactions in modulating biological activity (Meneghetti et al., 2006).
Novel Reaction Development
Research also extends to the development of novel chemical reactions utilizing this compound. A study demonstrated a new condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, expanding the toolkit for acylating a wide range of nitrogen compounds with high functional group compatibility (Umehara et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of indoleamine-2,3-dioxygenase 1 (ido1), which plays a crucial role in the immune response by catalyzing the first step in the kynurenine pathway .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is widely used as a protecting group for amino acids in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The Boc-protected amino acid ionic liquids (Boc-AAILs) are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base .
Pharmacokinetics
The boc group is known to improve the stability and solubility of amino acids, which can potentially enhance their bioavailability .
Result of Action
The result of the action of this compound is the formation of dipeptides . Dipeptides are crucial components of proteins and play essential roles in various biological processes.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the Boc group is typically performed under acidic conditions and can be accelerated by increasing the temperature . Furthermore, the solubility of the Boc-AAILs can be affected by the solvent used, with these compounds being miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-4-5-10-8(6-9)7-11(16-10)12(17)18/h4-7,16H,1-3H3,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNXRJKQZFKDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138730-81-1 | |
Record name | 5-{[(tert-butoxy)carbonyl]amino}-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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